molecular formula C18H34O B12648808 Isooctadecenal CAS No. 94246-81-8

Isooctadecenal

Katalognummer: B12648808
CAS-Nummer: 94246-81-8
Molekulargewicht: 266.5 g/mol
InChI-Schlüssel: PNCPWUPUOTWMON-FYWRMAATSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isooctadecenal is an organic compound with the molecular formula C18H34O. It is a type of aldehyde derived from octadecene, a long-chain hydrocarbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Isooctadecenal can be synthesized through several methods. One common approach involves the oxidation of isooctadecene using oxidizing agents such as potassium permanganate or ozone. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the aldehyde group.

Industrial Production Methods

In industrial settings, this compound is often produced through the hydroformylation of olefins. This process involves the reaction of olefins with carbon monoxide and hydrogen in the presence of a catalyst, typically a rhodium or cobalt complex. The resulting aldehyde is then purified through distillation and other separation techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Isooctadecenal undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to form isooctadecanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group in this compound can be reduced to form isooctadecanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and ozone are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Various nucleophiles, such as amines and alcohols, can be used in substitution reactions.

Major Products Formed

    Oxidation: Isooctadecanoic acid

    Reduction: Isooctadecanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Isooctadecenal has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of isooctadecenal involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Isooctadecanol: A reduced form of isooctadecenal with similar applications in chemistry and industry.

    Isooctadecanoic acid:

Uniqueness

This compound is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

94246-81-8

Molekularformel

C18H34O

Molekulargewicht

266.5 g/mol

IUPAC-Name

(E)-16-methylheptadec-2-enal

InChI

InChI=1S/C18H34O/c1-18(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h13,15,17-18H,3-12,14,16H2,1-2H3/b15-13+

InChI-Schlüssel

PNCPWUPUOTWMON-FYWRMAATSA-N

Isomerische SMILES

CC(C)CCCCCCCCCCCC/C=C/C=O

Kanonische SMILES

CC(C)CCCCCCCCCCCCC=CC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.